- Synthesis and biological activity of novel barbituric and thiobarbituric acid derivatives against non-alcoholic fatty liver disease, European Journal of Medicinal Chemistry, 2011, 46(6), 2003-2010
Cas no 96980-64-2 (2-chloro-N-(3-chloro-4-fluorophenyl)acetamide)
96980-64-2 structure
Product Name:2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Número CAS:96980-64-2
MF:C8H6Cl2FNO
Megavatios:222.043743610382
MDL:MFCD00084938
CID:803497
PubChem ID:735849
Update Time:2024-10-25
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Propiedades químicas y físicas
Nombre e identificación
-
- Acetamide,2-chloro-N-(3-chloro-4-fluorophenyl)-
- 2,3'-DICHLORO-4-FLUOROACETANILIDE
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 3-CHLORO-N-(CHLOROACETYL)-4-FLUOROANILINE
- 2,3'-Dichloro-4'-fluoroacetanilide
- F9995-0364
- N-(2-Chloroacetyl)-3-chloro-4-fluoroaniline
- a-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide (ACI)
- α-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- MFCD00084938
- 2-chloro-N-(3-chloro-4-fluoro-phenyl)acetamide
- JS-025C
- 96980-64-2
- J-509065
- DB-026074
- N-(2-chloroacteyl)-3-chloro-4-fluoroaniline
- EN300-01567
- DTXSID00352859
- Z56821913
- UPCMLD0ENAT5636957:001
- DJPAQYXQRCWKEH-UHFFFAOYSA-N
- AKOS000266745
- 3-chloro-n-chloroacetyl-4-fluoroaniline
- E76742
- SB79867
- STK317808
- SCHEMBL4002460
- ALBB-002321
- CS-0070109
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
-
- MDL: MFCD00084938
- Renchi: 1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13)
- Clave inchi: DJPAQYXQRCWKEH-UHFFFAOYSA-N
- Sonrisas: O=C(CCl)NC1C=C(Cl)C(F)=CC=1
Atributos calculados
- Calidad precisa: 220.98100
- Masa isotópica única: 220.981
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 191
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 3
- Xlogp3: none
- Superficie del Polo topológico: 29.1A^2
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.5±0.1 g/cm3
- Punto de fusión: 96 °C
- Punto de ebullición: 363.2±42.0 °C at 760 mmHg
- Punto de inflamación: 167.7±27.9 °C
- índice de refracción: 1.584
- PSA: 29.10000
- Logp: 2.72940
- Disolución: 未确定
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: Irritant
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Código de categoría de peligro: R20/21/22:吸入、皮肤接触和不慎吞咽有害。 R36/37/38:对眼睛、呼吸道和皮肤有刺激作用。
- Instrucciones de Seguridad: S26; S36/37/39
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R20/21/22
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:storage at -4℃ (6-12weeks), longer storage period at -20℃ (1-2years),0℃条件下运输
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Datos Aduaneros
- Código HS:2924299090
- Datos Aduaneros:
中国海关编码:
2924299090概述:
2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 008223-1g |
2,3'-Dichloro-4-fluoroacetanilide |
96980-64-2 | 95+% | 1g |
£11.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24475-250mg |
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide |
96980-64-2 | 97% | 250mg |
¥40.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24475-1g |
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide |
96980-64-2 | 97% | 1g |
¥96.0 | 2024-07-18 | |
| TRC | C369038-50mg |
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide |
96980-64-2 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C369038-100mg |
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide |
96980-64-2 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C369038-500mg |
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide |
96980-64-2 | 500mg |
$ 80.00 | 2022-04-01 | ||
| Fluorochem | 008223-5g |
2,3'-Dichloro-4-fluoroacetanilide |
96980-64-2 | 95+% | 5g |
£23.00 | 2022-03-01 | |
| Chemenu | CM114064-5g |
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide |
96980-64-2 | 95% | 5g |
$228 | 2021-06-17 | |
| Chemenu | CM114064-10g |
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide |
96980-64-2 | 95% | 10g |
$336 | 2021-06-17 | |
| Chemenu | CM114064-5g |
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide |
96980-64-2 | 95% | 5g |
$*** | 2023-05-29 |
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 20 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 20 h, rt
Referencia
- Synthesis and Biological Evaluation of Novel 5-Benzylidenethiazolidine-2,4-dione Derivatives for the Treatment of Inflammatory Diseases, Journal of Medicinal Chemistry, 2011, 54(7), 2060-2068
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 3 h, rt
Referencia
- Synthesis and biological evaluation of 3-((1-Methyl-1H-pyrrol-2-yl)methylene)indolin-2-one derivatives as potent anticancer active agents, Heterocycles, 2019, 98(8), 1031-1043
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Benzene ; 0 - 5 °C; 3 h, reflux
Referencia
- Synthesis and antimicrobial activity of 5-arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-ones, Organic Chemistry: An Indian Journal, 2012, 8(3), 112-116
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Benzene ; 0 - 5 °C; 3 h, reflux
Referencia
- Synthesis and antimicrobial activity of 5-arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-ones, Indian Journal of Heterocyclic Chemistry, 2011, 21(1), 81-84
Métodos de producción 6
Condiciones de reacción
Referencia
- Synthesis and pharmacology of some new 3,4-diaryl-5-aryloxymethyl-1,2,4-triazoles, Indian Journal of Chemistry, 1992, (1992), 289-92
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 6 h, rt
Referencia
- Discovery of novel inhibitors of signal transducer and activator of transcription 3 (STAT3) signaling pathway by virtual screening, European Journal of Medicinal Chemistry, 2013, 62, 301-310
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic acid , Water ; rt; 4 h, rt
Referencia
- Chloroquinoline-acetamide hybrids: a promising series of potential antiprotozoal agents, RSC Advances, 2015, 5(60), 48368-48381
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 0.5 h, 0 °C; 13 h, 0 °C → 15 °C
Referencia
- A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2, Research on Chemical Intermediates, 2012, 38(1), 77-89
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Toluene ; 1 h, 120 °C
Referencia
- An efficient approach to 6,7-disubstituted 2(1H)-quinoxalinones, Chinese Chemical Letters, 2004, 15(12), 1400-1402
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Dichloromethane ; cooled; overnight, rt
Referencia
- Fluorescent probe with tumor cell proliferation inhibitory activity, and its preparation method, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C; 0 °C → rt
Referencia
- Structure-based design, synthesis, and antifungal activity of new triazole derivatives, Chemical Biology & Drug Design, 2011, 78(2), 309-313
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 10 min, rt
1.2 Solvents: Dichloromethane ; cooled; 2 h, cooled
1.3 Solvents: Water
1.2 Solvents: Dichloromethane ; cooled; 2 h, cooled
1.3 Solvents: Water
Referencia
- Preparation of the 1,3-dimethyl-7-substituted quinazoline-2,4-cyclohexadione compounds and their medical application, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C
1.2 Solvents: Acetone ; 0 °C; 30 min, 0 °C; 13 h, 15 °C
1.2 Solvents: Acetone ; 0 °C; 30 min, 0 °C; 13 h, 15 °C
Referencia
- Application of thionyl chloride and alcohols as reagents for selective deacylation, China, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 10 min, rt
1.2 4 - 6 h, 0 - 5 °C
1.2 4 - 6 h, 0 - 5 °C
Referencia
- Synthesis, characterization and microbial studies of benzoxazole clubbed thiol derivatives, Heterocyclic Letters, 2023, 13(1), 165-176
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: Acetone ; 15 min, 0 °C; 2 h, rt
Referencia
- Synthesis of N-Methylene Linker Containing Phthalimide Bearing-1H-1,2,3-Triazole by Click Chemistry Approach: Anticancer Activity in Human Cells, Polycyclic Aromatic Compounds, 2023, 43(6), 5354-5374
Métodos de producción 17
Condiciones de reacción
1.1 Catalysts: Triethylamine Solvents: Dichloromethane ; < 10 °C; 3 h, rt
Referencia
- Synthesis, characterization and antioxidant activity of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides, Research Journal of Chemistry and Environment, 2021, 25(11), 86-92
Métodos de producción 18
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 30 min, rt
Referencia
- New 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids: Synthesis, in vitro and in silico evaluations against cholinesterase and α-glucosidase enzymes, Archiv der Pharmazie (Weinheim, 2022, 355(5),
Métodos de producción 19
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 30 min, rt
Referencia
- Synthesis, and in vitro biological evaluations of novel naphthoquinone conjugated to aryl triazole acetamide derivatives as potential anti-Alzheimer agents, Journal of Molecular Structure, 2022, 1255,
Métodos de producción 20
Condiciones de reacción
1.1 Solvents: Chloroform
Referencia
- Hypoglycemic and hypolipidemic swords: synthesis and In-vivo biological assessment of 5-benzylidene-2,4-thiazolidinediones, Iranian Journal of Pharmaceutical Research, 2021, 20(4), 188-201
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Raw materials
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Preparation Products
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Literatura relevante
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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